3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of 201.06 g/mol. This compound features a bromine atom at the 3-position of the tetrahydroimidazo[1,5-a]pyridine structure, which contributes to its reactivity and potential applications in various fields of research and industry .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is classified as a fused bicyclic heterocycle. Its structure includes a five-membered imidazole ring fused to a six-membered pyridine ring. The presence of the bromine atom enhances its chemical versatility, making it suitable for further modifications and reactions in organic synthesis .
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. This can be accomplished using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction generally requires careful monitoring to ensure high yields and purity of the product .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo several types of chemical reactions:
Each reaction type may require specific conditions regarding temperature and solvent choice to optimize yields and minimize side products.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several significant applications:
The exploration of bicyclic heteroaromatic systems has profoundly influenced medicinal chemistry, with imidazo[1,5-a]pyridines emerging as a structurally unique class. First systematically investigated in the 1980s, these scaffolds gained prominence due to their balanced physicochemical properties and bioisosteric relationship with indoles and purines. Unlike simpler monocyclic heterocycles, the fused imidazo[1,5-a]pyridine system provides exceptional metabolic stability while maintaining sufficient aqueous solubility for bioavailability. The partial saturation in 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives further enhances these properties by reducing planar rigidity, thereby improving membrane permeability. This evolution reflects a broader trend in drug discovery toward structurally constrained, three-dimensional architectures that target challenging biological interfaces with high selectivity .
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS: 1256157-76-2; Molecular Formula: C₇H₉BrN₂; MW: 201.06 g/mol) exhibits distinctive structural features that differentiate it from its fully aromatic counterparts:
Core Saturation: The tetrahydro modification of the pyridine ring transitions the system from fully aromatic to a partially saturated bicyclic structure. This reduces overall molecular rigidity while maintaining the essential hydrogen-bonding capabilities of the imidazole nitrogen. The saturation decreases the π-conjugation extent but enhances solubility parameters critical for drug bioavailability [5] [6].
Bromine Positioning: The C3-bromine substitution occupies an electronically activated position within the imidazo[1,5-a]pyridine system. This halogen serves dual purposes: it provides a heavy atom effect potentially influencing spin-orbit coupling (relevant for photophysical applications) and creates a synthetic handle for cross-coupling reactions. Computational analyses indicate this bromine significantly increases molecular polarizability (cLogP: 1.76–2.05) compared to non-halogenated analogs [6].
Molecular Geometry: The saturated ring adopts a boat conformation with the bromine atom positioned equatorially, minimizing steric interactions. This geometry facilitates unhindered approach of nucleophiles in substitution reactions and provides optimal vectoring for pharmacophore development. The reduced aromaticity also decreases intermolecular stacking tendencies, potentially mitigating aggregation-related toxicity [5] [9].
Table 1: Key Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 201.06 g/mol | - |
LogP (Calculated) | 1.76–2.05 | XLOGP3, WLOGP, MLOGP consensus |
Topological Polar Surface Area | 17.82 Ų | Ertl method |
Water Solubility (ESOL) | 0.547 mg/mL (2.72 mM) | Delaney model |
Hydrogen Bond Acceptors | 2 | - |
Hydrogen Bond Donors | 0 | - |
The strategic incorporation of bromine at the 3-position creates significant differentiation from structurally similar heterocycles:
Versus Imidazo[1,2-a]pyridines: While sharing an imidazo-fused pyridine core, the [1,5-a] isomer exhibits distinct electronic properties due to nitrogen positioning. The [1,5-a] isomer features an imidazole nitrogen at the bridgehead position, creating a polarized electron distribution that enhances halogen reactivity. This contrasts with imidazo[1,2-a]pyridines where bromine substituents demonstrate reduced electrophilic substitution kinetics. Additionally, the tetrahydro modification in the [1,5-a] series imparts greater sp³ character (Fraction Csp³: 0.57) than typically seen in [1,2-a] systems, improving solubility profiles [6] [9].
Versus Pyrazine Analogs: Replacement of the pyridine moiety with pyrazine (as in 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) introduces an additional nitrogen atom. This modification significantly increases polarity (cLogP decrease of ~0.5 units) and hydrogen-bonding capacity. Biological evaluations indicate the pyrazine variants demonstrate enhanced activity against certain kinase targets due to this increased hydrogen-bonding potential with catalytic lysine residues. However, this comes at the cost of reduced blood-brain barrier penetration, a property where the pyridine-based derivative shows superior performance (Predicted BBB permeant: Yes) [4] [6].
Versus Benzimidazole Hybrids: Unlike fused benzimidazole systems (e.g., imidazo[1,5-a]pyridine-benzimidazole hybrids), the tetrahydroimidazo[1,5-a]pyridine scaffold lacks extended aromaticity. This reduces intercalation potential but enhances selectivity for non-DNA targets. The bromine atom's steric and electronic properties differ markedly from common benzimidazole substituents, enabling unique binding modes with tubulin and kinase targets as demonstrated in molecular docking studies of related compounds [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: